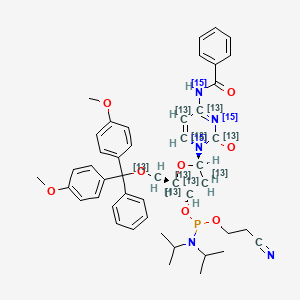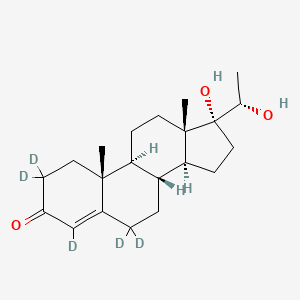
4-Hydroxybenzoic acid n-nonyl ester-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybenzoic acid n-nonyl ester-d4, also known as Nonylparaben-d4, is a deuterium-labeled derivative of 4-Hydroxybenzoic acid n-nonyl ester. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use in various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzoic acid n-nonyl ester-d4 typically involves the esterification of 4-Hydroxybenzoic acid with n-nonanol-d4. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybenzoic acid n-nonyl ester-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
4-Hydroxybenzoic acid n-nonyl ester-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Employed in mass spectrometry for quantitation and identification of compounds.
Biological Research: Used in studies involving enzyme kinetics and metabolic pathways.
Industrial Applications: Utilized in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of 4-Hydroxybenzoic acid n-nonyl ester-d4 is primarily related to its role as a tracer in pharmacokinetic studies. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and quantitation using mass spectrometry. This helps in understanding the metabolic pathways and interactions of the compound within biological systems .
Comparación Con Compuestos Similares
4-Hydroxybenzoic acid n-nonyl ester-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Hydroxybenzoic acid n-nonyl ester: The non-deuterated version of the compound.
4-Hydroxybenzoic acid n-heptyl ester: A similar ester with a shorter alkyl chain.
4-Hydroxybenzoic acid n-octyl ester: Another similar ester with a slightly shorter alkyl chain.
The deuterium labeling in this compound provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C16H24O3 |
|---|---|
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
nonyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3/i9D,10D,11D,12D |
Clave InChI |
MBNSKHJDYXPONL-IRYCTXJYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)OCCCCCCCCC)[2H])[2H])O)[2H] |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




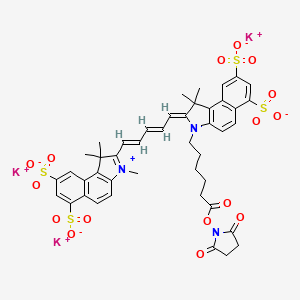

![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
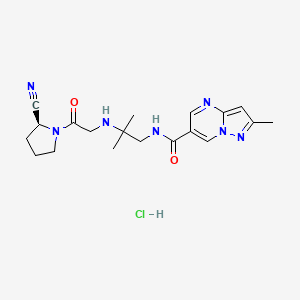

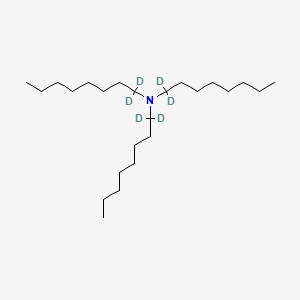
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)

